5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the fibroblast growth factor receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to potential therapeutic effects .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial for its potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with tumor growth and progression.
Cellular Effects
The effects of this compound on cellular processes are profound. In vitro studies have shown that the compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in regulating gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the FGFRs and inhibiting their kinase activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are essential for cell proliferation, survival, and migration, and their inhibition leads to reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time points. The compound demonstrates stability under standard laboratory conditions, and its inhibitory effects on FGFRs are sustained over time. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and migration
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include both oxidation and conjugation reactions. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes are crucial for the compound’s bioavailability and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout various tissues, with a higher concentration observed in tumor tissues due to its affinity for FGFRs . This selective distribution enhances its therapeutic potential while reducing systemic toxicity.
Subcellular Localization
Subcellular localization studies have shown that this compound is primarily localized in the cytoplasm, where it interacts with FGFRs . The compound’s localization is facilitated by specific targeting signals that direct it to the cytoplasmic compartment, ensuring effective inhibition of FGFR signaling pathways.
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-5-3-7(9(12)13)11-8(5)10-4-6/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLICHPDSRSMZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-31-4 | |
Record name | 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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